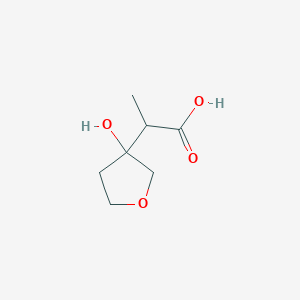
2-(3-Hydroxytetrahydrofuran-3-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Hydroxytetrahydrofuran-3-yl)propanoic acid is an organic compound with the molecular formula C7H12O4. It is a derivative of tetrahydrofuran, a five-membered ring containing four carbon atoms and one oxygen atom. The compound features a hydroxyl group (-OH) attached to the third carbon of the tetrahydrofuran ring and a propanoic acid group (-CH2CH2COOH) attached to the second carbon.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hydroxytetrahydrofuran-3-yl)propanoic acid can be achieved through various synthetic routes. One common method involves the ring-opening of tetrahydrofuran derivatives followed by functional group transformations. For instance, starting from 3-hydroxytetrahydrofuran, the compound can be synthesized by introducing a propanoic acid group through esterification and subsequent hydrolysis reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical processes. These processes typically include the use of catalysts and optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
化学反応の分析
Types of Reactions
2-(3-Hydroxytetrahydrofuran-3-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of halogenated derivatives or other substituted compounds.
科学的研究の応用
2-(3-Hydroxytetrahydrofuran-3-yl)propanoic acid has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(3-Hydroxytetrahydrofuran-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups enable the compound to form hydrogen bonds and ionic interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
Tetrahydrofuran: A parent compound with a similar ring structure but lacking the hydroxyl and propanoic acid groups.
3-Hydroxytetrahydrofuran: A derivative with only the hydroxyl group attached to the tetrahydrofuran ring.
Propanoic Acid: A simple carboxylic acid without the tetrahydrofuran ring.
Uniqueness
2-(3-Hydroxytetrahydrofuran-3-yl)propanoic acid is unique due to the presence of both the hydroxyl group and the propanoic acid group on the tetrahydrofuran ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C7H12O4 |
|---|---|
分子量 |
160.17 g/mol |
IUPAC名 |
2-(3-hydroxyoxolan-3-yl)propanoic acid |
InChI |
InChI=1S/C7H12O4/c1-5(6(8)9)7(10)2-3-11-4-7/h5,10H,2-4H2,1H3,(H,8,9) |
InChIキー |
WXOOAFDTMOUREV-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)O)C1(CCOC1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















